molecular formula C15H12N2O3S B1470986 2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole CAS No. 1427502-71-3

2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole

Cat. No.: B1470986
CAS No.: 1427502-71-3
M. Wt: 300.3 g/mol
InChI Key: UZBKSYLXDOWCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole is a heterocyclic aromatic molecule belonging to the 7-azaindole family. Its IUPAC name derives from the bicyclic pyrrolo[2,3-b]pyridine core, where:

  • The 7-azaindole scaffold consists of a pyrrole ring fused to a pyridine ring, with nitrogen atoms at positions 1 and 7.
  • Substituents include a cyano group (-CN) at position 2, a methyl group (-CH₃) at position 4, and a phenylsulphonyl group (-SO₂C₆H₅) at position 1.

Structural features (Table 1):

Property Value Source
Molecular formula C₁₅H₁₂N₃O₂S
Molecular weight 298.34 g/mol
CAS Registry Number 1427502-71-3
SMILES notation CC1=C(C#N)C2=C(N1S(=O)(=O)C₃=CC=CC=C₃)N=CC=C2

The phenylsulphonyl group enhances metabolic stability by reducing oxidative degradation, a common modification in kinase inhibitor design. X-ray crystallography of analogous 7-azaindoles reveals a planar bicyclic system with substituents influencing π-π stacking interactions in protein binding.

Historical Context of Azaindole Derivatives in Medicinal Chemistry

7-Azaindoles have emerged as privileged scaffolds in drug discovery due to their ability to mimic purine nucleotides and engage in hydrogen bonding with kinase hinge regions. Key milestones include:

  • Vemurafenib : The first FDA-approved 7-azaindole derivative (2011), targeting BRAF V600E mutations in melanoma. Its structure includes a 7-azaindole core that forms two hydrogen bonds with the kinase hinge.
  • Selectivity optimization : Substituents like cyano and sulphonyl groups improve target affinity. For example, the cyano group in 2-position increases electronegativity, enhancing interactions with hydrophobic pockets.
  • Synthetic advancements : Methods such as alkali-amide-mediated cyclization (e.g., CsF-assisted SNAr reactions) enabled efficient access to 7-azaindoline intermediates, which are oxidized to 7-azaindoles.

The incorporation of a phenylsulphonyl group in 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole aligns with strategies to improve solubility and bioavailability. This modification reduces aggregation in aqueous media, a challenge observed in early 7-azaindole derivatives.

Comparative analysis (Table 2):

Derivative Key Substituents Therapeutic Target
Vemurafenib 3-(4-Bromo-3-fluorophenyl)prop-2-enamide BRAF kinase
2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole 2-CN, 4-CH₃, 1-SO₂C₆H₅ Kinase research tool

Recent studies highlight the role of 4-methyl substitution in modulating steric effects, allowing precise orientation within ATP-binding pockets. Meanwhile, the cyano group contributes to π-stacking with conserved phenylalanine residues in kinases like JNK3.

Synthetic routes to this compound often begin with 2-fluoro-3-picoline , which undergoes nucleophilic aromatic substitution with aldehydes in the presence of cesium fluoride. Subsequent oxidation steps yield the final product in yields exceeding 75%.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-11-7-8-16-15-14(11)9-12(10-18)17(15)21(19,20)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBKSYLXDOWCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole is a compound belonging to the azaindole family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The primary biological activity of 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole is linked to its role as an inhibitor of various kinases, including Cdc7 and c-Jun N-terminal kinase (JNK). These kinases are crucial in regulating cell cycle progression and response to stress signals, making them significant targets in cancer therapy and treatment of inflammatory diseases.

Cdc7 Kinase Inhibition

Cdc7 is a serine/threonine kinase that plays a vital role in the initiation of DNA replication during the S phase of the cell cycle. Overexpression of Cdc7 has been implicated in several cancers. Compounds similar to 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole have shown promise in selectively inhibiting Cdc7, thereby inducing apoptosis in cancer cells while sparing normal cells. For instance, structural modifications in azaindole derivatives have been shown to enhance their potency against Cdc7, with some achieving IC50 values in the nanomolar range .

JNK Inhibition

The JNK pathway is involved in various cellular processes, including apoptosis and inflammation. Inhibition of JNK has therapeutic implications for neurodegenerative disorders and autoimmune diseases. Azaindole derivatives have been reported to selectively inhibit JNK activity, demonstrating potential for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Research Findings

Recent studies have explored the synthesis and biological evaluation of various azaindole derivatives, including 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole. These studies highlight structure-activity relationships (SAR) that inform the design of more potent inhibitors.

Case Studies

  • Cdc7 Inhibitors : A study demonstrated that modifications at the C3 position of azaindoles significantly affected their inhibitory activity against Cdc7. For example, compounds with specific substituents exhibited enhanced binding affinity and selectivity over other kinases like CDK2 .
  • JNK Selectivity : Research has indicated that certain azaindole derivatives possess superior selectivity for JNK over other kinases, reducing potential side effects associated with broader kinase inhibition. This selectivity is crucial for developing safer therapeutic agents .

Data Tables

Compound NameTarget KinaseIC50 (nM)Selectivity Ratio (JNK/CDK)
Compound ACdc70.0710
Compound BJNK205
2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindoleCdc7TBDTBD

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of 7-azaindole, including 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole, exhibit significant activity against various cancer cell lines. The mechanism of action is primarily through the inhibition of cell division and induction of apoptosis in tumor cells. Specifically, these compounds can inhibit tubulin polymerization, which is crucial for mitosis, thereby preventing cancer cell proliferation .

Neurodegenerative Disorders

Another promising application of this compound lies in the treatment of neurodegenerative disorders. Compounds similar to 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole have been shown to inhibit c-Jun N-terminal kinase (JNK), which is implicated in the pathophysiology of conditions like Alzheimer's disease and multiple sclerosis. By selectively inhibiting JNK activity, these compounds may help mitigate the progression of neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole and its derivatives. SAR studies have highlighted that modifications at specific positions on the azaindole ring can enhance biological activity. For example:

  • Position 1 : Substituents at this position can significantly affect the compound's ability to engage with biological targets.
  • Positions 3 and 5 : These sites are often targeted for disubstitution to improve potency against cancer cells .

Kinase Inhibition

The azaindole framework has emerged as a valuable scaffold in the design of kinase inhibitors. The ability of 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole to inhibit specific kinases makes it a candidate for drug development aimed at various diseases, including cancer. High-throughput screening has identified several derivatives that show nanomolar inhibitory activity against cyclin-dependent kinases (CDKs) and other related enzymes .

In Vitro Studies

In vitro studies have demonstrated that 2-cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole derivatives can effectively reduce cell viability in various cancer cell lines, including breast and colon cancer models. These findings support the compound's potential as a lead candidate for further development into therapeutic agents .

In Vivo Studies

Preclinical studies involving animal models have shown promising results regarding the anti-tumor efficacy of this compound. The administration of these azaindole derivatives resulted in significant tumor size reduction compared to control groups, indicating their potential for clinical application in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar 7-Azaindole Derivatives

Substituent Position and Pharmacological Activity

The pharmacological profile of 7-azaindole derivatives is highly sensitive to substituent positions. Key comparisons include:

Antiviral Agents
  • Compound 31 (Thiophene amide) : Exhibited EC90 values comparable to urea-based analogues in antiviral assays. The thiophene moiety enhances potency through π-π stacking interactions .
  • 7-Azaindazole analogue 32 : Retained potency despite replacing the 7-azaindole nitrogen with an aza group, suggesting flexibility in heterocyclic modifications .
PI3K Inhibitors
  • Compound B13 (3-Pyridine substitution) : Achieved IC50 = 0.5 nM for PI3Kγ, a 30-fold potency increase over phenyl-substituted analogues. Pyridine enhances hydrogen bonding and hydrophobic interactions .
Autophagy Inhibitors
  • Compound 10w-j (5-Br, 6-Me substitution) : Demonstrated exceptional activity (IC50 = 0.04 µM) due to synergistic steric and electronic effects at C5 and C6 .
Kinase Inhibitors
  • PLX4720 (3-Substituted 7-azaindole): A B-Raf inhibitor derived from 3-aminophenyl-7-azaindole, highlighting the importance of C3 modifications for kinase selectivity .

Metabolic Stability and Selectivity

  • CYP-450 Inhibition : The 7-azaindole scaffold exhibits lower CYP-450 inhibition compared to indole derivatives, reducing drug-drug interaction risks .
  • Microsomal Stability : Carboxamide placement at C2 (vs. C3) improves metabolic stability, as seen in Rho kinase inhibitors .
  • Selectivity : Substitution at C4 (e.g., 4-methyl in the target compound) may enhance selectivity by avoiding off-target interactions observed in C3- or C5-substituted derivatives .

Structural and Electronic Effects

  • Phenylsulphonyl vs.
  • Cyano vs. Amide/Urea: The 2-cyano group in the target compound may improve metabolic stability compared to amide/urea derivatives, which are prone to hydrolysis .

Comparative Data Table

Compound Substituents Target Activity Potency (IC50/EC90) Reference
Target Compound 1-(Phenylsulphonyl), 2-Cyano, 4-Me N/A N/A
Compound B13 3-Pyridine, Benzenesulfonamide PI3Kγ inhibition 0.5 nM
Compound 10w-j 5-Br, 6-Me Autophagy inhibition 0.04 µM
Compound 31 Thiophene amide Antiviral activity EC90 comparable
PLX4720 3-(3-Methoxybenzyl) B-Raf inhibition ~100 nM

Key Research Findings

Position-Specific Effects: C3 substitutions (e.g., pyridine in B13) maximize kinase inhibition , while C4/C5 substitutions (e.g., 4-methyl in the target) optimize steric selectivity . C2 cyano groups improve metabolic stability over amides .

Scaffold Advantages :

  • 7-Azaindole derivatives exhibit superior CYP-450 profiles compared to indole analogues .
  • The phenylsulphonyl group enhances binding affinity without requiring fluorination .

Preparation Methods

Starting Material and Protection

  • The nitrogen at position 1 of the azaindole is protected with a phenylsulphonyl group to reduce polarity and improve stability during subsequent synthetic steps.
  • The methyl group is introduced at position 4, often via methylation reactions or through cross-coupling methods.
  • The cyano group at position 2 is introduced through nucleophilic substitution or palladium-catalyzed cyanation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

  • Starting from 1-tosyl-3-iodo-5-bromo-7-azaindole, regioselective Pd-catalyzed cross-coupling reactions allow selective functionalization at specific carbon positions (C-3 and C-5).
  • For example, coupling with boronate esters or organometallic reagents introduces substituents such as methyl or cyano groups.
  • The phenylsulphonyl protecting group is introduced or retained to protect the nitrogen during these transformations.

Functional Group Transformations

  • After cross-coupling, the cyano group is introduced typically by reaction with cyanide sources or via palladium-catalyzed cyanation.
  • The methyl group at C-4 can be introduced by alkylation using methylating agents or by using methyl-substituted boronic esters in Suzuki couplings.
  • The phenylsulphonyl group can be cleaved under basic conditions, but this step often results in low yields and needs careful optimization.

Detailed Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Protection of 7-azaindole N-1 Phenylsulphonyl chloride, base N-1 phenylsulphonyl-7-azaindole High
2 Pd-catalyzed cross-coupling at C-3 Pd(PPh3)4, potassium carbonate, boronate ester Introduction of substituent at C-3 (e.g., methyl) 85
3 Pd-catalyzed cyanation at C-2 Pd catalyst, cyanide source Introduction of cyano group at C-2 Moderate
4 Deprotection of phenylsulphonyl Basic hydrolysis Free N-H 7-azaindole derivative Low (16-25)

Note: Yields vary depending on substrate and conditions; deprotection often yields are low and require optimization.

Research Findings and Challenges

  • The phenylsulphonyl protecting group is crucial for controlling the reactivity of the nitrogen during cross-coupling but is difficult to remove efficiently.
  • The regioselectivity of Pd-catalyzed reactions allows for precise functionalization, essential for obtaining the desired substitution pattern.
  • The cyano group introduction is critical for biological activity but requires careful control to avoid side reactions.
  • Alternative synthetic routes starting from pyridine derivatives have been explored but are less common for this specific compound.

Summary Table of Preparation Methods

Methodology Starting Material Key Reactions Advantages Limitations
Pyrrole-based synthesis 2-substituted pyrrole Knoevenagel condensation, Curtius rearrangement Direct access to azaindole core Multi-step, requires protection
Pd-catalyzed cross-coupling 1-tosyl-3-iodo-5-bromo-7-azaindole Suzuki, cyanation, methylation High regioselectivity, modular Low deprotection yields
Pyridine-based condensation Substituted pyridine Condensation to form pyrrole ring Novel pathway, potentially shorter Less explored, optimization needed

Q & A

Q. How can researchers evaluate the long-term stability of this compound under industrial or environmental conditions?

  • Methodological Answer :
  • Design aging studies under accelerated oxidative/thermal stress. Use LC-MS/MS to detect degradation products and QSAR models to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole
Reactant of Route 2
Reactant of Route 2
2-Cyano-4-methyl-1-(phenylsulphonyl)-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.